Oral Toxicity of Scillirosidin vs. Scilliroside in Mice: A 2.9-fold Potency Increase
Scillirosidin exhibits significantly higher acute oral toxicity compared to its parent glycoside scilliroside in mice. Specifically, scillirosidin demonstrates an oral LD50 of 0.15 mg/kg, whereas scilliroside shows an oral LD50 of 0.44 mg/kg, representing a 2.9-fold increase in lethal potency upon deglycosylation [1]. This trend is consistent in guinea pigs, where cardiotoxic doses are measured at 0.21 mg/kg for scillirosidin versus 0.20 mg/kg for scilliroside, indicating that while cardiotoxicity is roughly equivalent, systemic toxicity is substantially elevated for the aglycone [1].
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 0.15 mg/kg (mice, oral) |
| Comparator Or Baseline | Scilliroside; LD50 = 0.44 mg/kg (mice, oral) |
| Quantified Difference | 2.9-fold higher lethality (lower LD50) for scillirosidin compared to scilliroside |
| Conditions | Rodent (mouse) model; oral gavage; Rothlin and Schalch, 1952; Dybing, 1953 |
Why This Matters
For procurement decisions in toxicology research or rodenticide development, the 2.9-fold potency difference means that lower doses of scillirosidin achieve a lethal effect, potentially reducing the total amount of compound required per application.
- [1] Dybing, O. (1953). Die Toxizität und Herzwirkung des Scillirosids. Naunyn-Schmiedebergs Archiv für Pharmakologie und experimentelle Pathologie, 220(3), 207–210. DOI: 10.1007/BF00246721 View Source
